molecular formula C29H43N3O8S B192935 Darunavir Ethanolate CAS No. 635728-49-3

Darunavir Ethanolate

カタログ番号: B192935
CAS番号: 635728-49-3
分子量: 593.7 g/mol
InChIキー: QWSHKNICRJHQCY-VBTXLZOXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Darunavir ethanolate is a second-generation HIV-1 protease inhibitor (PI) used in combination antiretroviral therapy (ART) for HIV/AIDS. Chemically, it is a bis-tetrahydrofuranylurethane (bis-THF) derivative with a sulfonamide isostere, administered as an ethanolate salt to enhance stability and bioavailability . Marketed under the brand name Prezista®, it is available in tablet formulations (75–600 mg strengths) and oral suspension (100 mg/mL) . This compound requires pharmacokinetic boosting with ritonavir or cobicistat to inhibit cytochrome P450 enzymes, thereby prolonging its therapeutic effect .

Its mechanism involves binding to the HIV-1 protease active site, preventing viral polyprotein cleavage and maturation. Darunavir exhibits high genetic barrier resistance, making it effective against PI-resistant HIV strains . Stability studies confirm that this compound degrades under acidic, basic, and oxidative stress, necessitating robust analytical methods for quality control .

準備方法

Chemical Synthesis and Stepwise Manufacturing Process

Condensation of Amino Compound (4) and Furanyl Derivative (3)

The synthesis begins with the coupling of [(1S,2R)-3-[(4-nitrophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]carbamic acid (amino compound 4) with a furanyl carbonate derivative (3). This reaction forms the nitro intermediate (5), a critical precursor to darunavir .

Reaction Conditions:

  • Solvent System: Dichloromethane (preferred), methanol, ethyl acetate, or acetone

  • Base: Triethylamine (2 molar equivalents relative to compound 4)

  • Temperature: 20–30°C (ambient conditions)

  • Molar Ratio: 1.0–1.2 equivalents of furanyl derivative per amino compound

The choice of dichloromethane minimizes side reactions while maintaining high yield (>85%). Triethylamine facilitates deprotonation without inducing racemization at stereogenic centers .

Nitro Group Reduction to Darunavir

The nitro intermediate undergoes catalytic hydrogenation to produce darunavir free base. This step requires precise control to prevent degradation of the carbamate linkage :

Reduction Parameters

ConditionSpecification
CatalystTransition metal (Pd/C or Raney Ni)
SolventEthanol-toluene azeotrope (97:3 v/v)
Temperature70–75°C
Pressure3–5 bar H₂
Impurity Control<0.5% aromatic amine byproducts

This optimized protocol reduces decomposition products to <2%, compared to 8–12% in earlier methods . The ethanol-toluene mixture enhances catalyst longevity while preventing oligomerization.

Ethanolate Formation and Crystallization

Solvate Preparation

This compound forms through recrystallization from anhydrous ethanol:

  • Dissolution: 10% w/v darunavir in ethanol at 70–75°C

  • Seeding: Add ethanolate crystals (0.1–0.5% w/w) at 50°C

  • Cooling: Linear cooling to 0–5°C at 0.5°C/min

  • Filtration: Isolate crystals under nitrogen atmosphere

The process yields monoclinic crystals with unit cell parameters a = 14.2 Å, b = 6.8 Å, c = 18.4 Å, and β = 102.3° . Ethanol content in the solvate remains stable at 8.7 ± 0.3% w/w across batches.

Particle Size Engineering

Jet milling under nitrogen produces the target particle size distribution:

Milling Conditions

ParameterValue
Chamber Rotation20–30 rpm
Nitrogen Pressure2–3 kg/cm²
Duration3–7 hours
Feedstock Sized₀.₉ < 300 μm

Final Particle Distribution

MetricSpecification (μm)
d₀.₉<130
d₀.₅<30
d₀.₁<10

This particle profile increases dissolution rate by 40% compared to unmilled material, critical for bioavailability in solid dosage forms .

Analytical Quality Control

HPLC Purity Assessment

Validated methods ensure <0.15% total impurities:

Chromatographic Conditions
| Column | Phenomenex Luna C18 (250 × 4.6 mm, 5 μm) |
| Mobile Phase | Acetonitrile:water (60:40), pH 3.2 |
| Flow Rate | 1.0 mL/min |
| Detection | UV 267 nm |
| Retention Time | 5.02 min |

System suitability tests require resolution >2.0 from closest eluting impurity and RSD <1.0% for peak area .

Spectrophotometric Analysis

UV methods validate ethanolate content in formulations:

Method Validation Data

ParameterAbsorbance Maxima (266 nm)AUC (255–275 nm)
Linearity Range3–18 μg/mL3–18 μg/mL
0.99980.9995
LOD0.085 μg/mL0.10 μg/mL
LOQ0.38 μg/mL0.45 μg/mL

Recovery studies show 99.25–100.52% accuracy across dosage forms .

Process Optimization Challenges

Impurity Profile Management

Critical impurities arise during synthesis:

Major Impurities

  • Aromatic Amine (0.3–0.8%) : From over-reduction of nitro group

  • Des-hydroxy Analog (0.2–0.5%) : Base-catalyzed elimination

  • Diastereomers (0.1–0.3%) : Epimerization at C1 or C2

Process controls include:

  • Maintaining pH 6.5–7.0 during reduction

  • Limiting exposure to temperatures >80°C

  • Using antioxidant additives (0.01% BHT) in crystallization

Solvent System Selection

Comparative solvent performance data:

SolventCoupling Yield (%)Purity (%)
Dichloromethane92.499.1
Ethyl Acetate88.798.5
Acetone85.297.8
Methanol78.996.3

Dichloromethane provides optimal balance of yield and purity while minimizing solvent residuals (<300 ppm) .

Industrial Scale-Up Considerations

Milling Technology Transfer

From lab to production-scale jet milling:

Scale-Up Parameters

ScaleLab (100 g)Pilot (10 kg)Production (100 kg)
Milling Time (h)567
Nitrogen Consumption15 L/min150 L/min1,500 L/min
Yield (%)98.597.896.2

Energy consumption increases linearly with batch size (0.5 kWh/kg at 100 kg scale) .

Environmental Controls

Key measures for GMP compliance:

  • Nitrogen blanketing during milling (O₂ <0.5%)

  • Solvent recovery >95% via distillation

  • Effluent treatment for nitro compound residues (<1 ppm)

化学反応の分析

反応の種類: ダラナビールエタノレートは、酸化、還元、置換など、さまざまな化学反応を起こします。 この化合物は、主にCYP3Aである肝細胞チトクローム酵素によって、強く酸化されて代謝されます . また、カルバメート加水分解、イソブチル脂肪族ヒドロキシル化、アニリン芳香族ヒドロキシル化も起こります .

一般的な試薬と条件: ダラナビールエタノレートの反応で使用される一般的な試薬には、酸化剤、還元剤、さまざまな触媒が含まれます。反応は、通常、制御された条件下で行われ、目的の生成物が生成されるようにします。

生成される主な生成物: ダラナビールエタノレートの反応から生成される主な生成物には、さまざまなヒドロキシル化代謝物とグルクロン酸抱合代謝物が含まれます . これらの代謝物は、主に糞便と尿によって排泄されます .

科学研究アプリケーション

ダラナビールエタノレートは、特に化学、生物学、医学、産業の分野において、幅広い科学研究アプリケーションを有しています。 医学においては、HIV-1感染症の治療のための抗レトロウイルス療法の重要な成分として使用されています . また、COVID-19の原因となるウイルスであるSARS-CoV-2の潜在的な治療法として研究されており、in vitroで感染に対抗する能力があります .

化学において、ダラナビールエタノレートは、プロテアーゼ阻害剤の合成と最適化を研究するためのモデル化合物として使用されます。 そのユニークな構造と特性により、創薬と製剤研究の理想的な候補となっています .

科学的研究の応用

Clinical Applications

Darunavir ethanolate is primarily indicated for the treatment of HIV-1 infection in combination with other antiretroviral agents. It is particularly effective in patients who are treatment-experienced or have resistance to other protease inhibitors. Clinical trials have demonstrated its efficacy in achieving viral suppression and improving immune function.

Key Clinical Studies:

  • POWER Trials (POWER 1 and POWER 2) : These pivotal studies assessed the efficacy of this compound compared to standard care in treatment-experienced patients. Results indicated a significantly higher virological response rate with this compound (67%) compared to control (18%) over 48 weeks .
  • RESIST Trials : Indirect comparisons showed that this compound had a relative risk of 3.72 for achieving a primary virological response compared to other treatments like tipranavir .

Pharmacokinetics and Bioavailability

This compound exhibits unique pharmacokinetic properties that influence its absorption and bioavailability. Studies have shown that the compound is lipophilic, with a significant distribution coefficient indicating its preference for lipid environments .

Pharmacokinetic Insights:

  • Absorption : this compound is absorbed mainly in the intestine, which is crucial for its oral administration .
  • Solubility : The compound is poorly soluble in aqueous solutions but demonstrates solubility in certain organic solvents, which can be leveraged to enhance its bioavailability through formulation strategies .

Case Studies and Practical Applications

Several case studies highlight the practical applications of this compound in clinical settings, particularly in critically ill patients requiring alternative administration routes.

Case Study Example:

  • In a reported case, crushed darunavir tablets were administered via an orogastric feeding tube to a critically ill patient. This method was necessary due to the patient's inability to take oral medications conventionally. The results indicated that this approach achieved adequate plasma concentrations and virological suppression despite some limitations regarding monitoring .

Research Developments

Research continues to explore the physicochemical properties of this compound and its potential modifications for improved therapeutic outcomes.

Recent Findings:

  • A study focused on the physicochemical properties of this compound identified key parameters such as melting point (74-78 °C) and dissociation constant (2.02), which are critical for developing effective formulations .
  • Investigations into different polymorphic forms of darunavir have revealed insights into stability and solubility, suggesting avenues for enhancing drug formulation strategies .

類似化合物との比較

Darunavir Ethanolate vs. Other HIV Protease Inhibitors

This compound demonstrates superior efficacy and resistance profiles compared to first-generation PIs like amprenavir, lopinavir, and saquinavir. Key distinctions include:

Parameter This compound Amprenavir Lopinavir Saquinavir
IC₅₀ (nM) 1.3–3.2 13–36 10–15 3.9–40
Resistance Mutations Minimal (e.g., V32I) High (e.g., I50V) Moderate (e.g., V82A) High (e.g., G48V)
Half-life (h) 15 (boosted) 7–10 5–6 1–2
Bioavailability 82% (with ritonavir) 40–60% 60–80% 4% (unboosted)

Darunavir’s bis-THF moiety enhances binding affinity to protease mutants, while its ethanolate form improves solubility and dissolution rates compared to non-solvated analogs .

This compound vs. Darunavir Propylene Glycolate

A bioequivalence study compared this compound (reference) with darunavir propylene glycolate (test formulation) under fed conditions :

Parameter This compound Darunavir Propylene Glycolate 90% CI (T/R Ratio)
Cₘₐₓ (ng/mL) 7,669.4 ± 1,620.1 8,513.6 ± 1,863.0 97.44–127.35
AUC₀–t (h·ng/mL) 103,483.1 ± 23,158.8 113,076.1 ± 28,661.4 97.81–121.05
Tₘₐₓ (h) 4.0 4.0

Dissolution profiles (f₁ = 4.44, f₂ = 66.64) and pharmacokinetic data confirmed bioequivalence, with both formulations showing comparable safety and tolerability .

Stability and Degradation Profiles

This compound exhibits distinct degradation pathways compared to ritonavir and other PIs:

Condition This compound Degradation Ritonavir Degradation
Acidic (0.1N HCl) 25–30% degradation 15–20% degradation
Oxidative (H₂O₂) 18–22% degradation 10–15% degradation
Photolytic <5% degradation <5% degradation

Degradation products of this compound include oxidative byproducts (e.g., sulfoxide derivatives) and hydrolyzed fragments, resolved via HPLC with retention factors (k) of 0.29 ± 0.005 .

Analytical Method Comparison

Stability-indicating methods for this compound outperform those for similar compounds in sensitivity and precision:

Method Column/Detector LOD (µg/mL) LOQ (µg/mL) %RSD
HPLC (Darunavir) C18, UV 268 nm 0.085 0.38 0.11
HPLC (Ritonavir) C18, UV 250 nm 0.12 0.45 0.64
UV Spectrophotometry AUC 255–275 nm 0.8 2.4 1.54

HPLC methods for this compound achieve linearity (R² > 0.999) across 40–1,000 µg/mL, with recovery rates of 99.19 ± 0.58% in tablets .

生物活性

Darunavir ethanolate, marketed under the brand name Prezista, is a potent antiretroviral drug primarily used in the treatment of HIV-1 infection. As a protease inhibitor, it plays a crucial role in inhibiting viral replication and has been extensively studied for its pharmacological properties, efficacy, and safety profile.

Darunavir functions by selectively inhibiting the HIV-1 protease enzyme. This inhibition prevents the cleavage of HIV-encoded Gag-Pol polyproteins, which is essential for the maturation of viral particles. The result is a significant reduction in viral load within the host .

Antiviral Activity

Darunavir exhibits strong antiviral activity against various strains of HIV-1 and HIV-2. In vitro studies have demonstrated median effective concentration (EC50) values ranging from 1.2 to 8.5 nM against laboratory strains and clinical isolates of HIV-1 . Notably, darunavir maintains efficacy across a broad panel of HIV-1 group M subtypes with EC50 values as low as <0.1 nM .

Table 1: Antiviral Activity of this compound

Virus StrainEC50 (nM)Reference
HIV-1 Group M (A)<0.1
HIV-1 Group M (B)1.2 - 8.5
HIV-24.3

Pharmacokinetics

Darunavir's pharmacokinetic profile reveals critical insights into its absorption, distribution, metabolism, and excretion (ADME):

  • Bioavailability : The absolute bioavailability of darunavir is approximately 37% when administered alone and increases to 82% when co-administered with ritonavir .
  • Protein Binding : Darunavir is highly bound to plasma proteins (approximately 95%), primarily to alpha 1-acid glycoprotein (AAG) .
  • Volume of Distribution : Studies indicate a volume of distribution ranging from 206.5 L to 220 L, suggesting extensive tissue distribution .
  • Metabolism : It is predominantly metabolized by cytochrome P450 enzymes, especially CYP3A, with several oxidative metabolites identified that exhibit significantly lower activity against HIV .

Stability and Formulation

Research indicates that this compound tablets are susceptible to degradation under various conditions, including alkaline and oxidative environments. A stability study using high-performance liquid chromatography (HPLC) developed a method for quantifying darunavir and its degradation products, ensuring reliable therapeutic efficacy .

Table 2: Stability Conditions for this compound

ConditionStability Outcome
Alkaline StressUnstable
Acidic StressUnstable
Oxidative StressUnstable

Case Studies and Clinical Applications

Darunavir has been explored beyond its primary use in HIV treatment. Notably, research has investigated its potential repurposing for COVID-19 treatment due to shared pathways in viral replication inhibition. In silico studies suggest that darunavir may effectively prevent SARS-CoV-2 replication .

Case Report Example

A case study highlighted the successful administration of crushed darunavir tablets via an orogastric tube in an ICU patient with AIDS who required enteral nutrition. Despite the unconventional route of administration, the patient maintained therapeutic drug levels and virologic suppression throughout their hospital stay .

Safety Profile

While darunavir is generally well-tolerated, it has been associated with certain adverse effects, including gastrointestinal disturbances and potential cardiovascular risks such as an elevated risk of myocardial infarction in specific populations . Continuous monitoring of long-term effects remains critical.

Q & A

Q. What are the critical parameters for validating an RP-HPLC method for Darunavir Ethanolate quantification in pharmaceutical formulations?

Answer:
Method validation for this compound using RP-HPLC requires adherence to ICH Q2(R1) guidelines. Key parameters include:

  • Linearity : A concentration range of 8–120 µg/mL with R² ≥ 0.9997 ensures reliable quantification .
  • Accuracy : Recovery studies (e.g., 100.3% recovery) confirm minimal matrix interference .
  • Precision : Intra-day and inter-day RSD values ≤2% demonstrate method reproducibility .
  • Sensitivity : Limit of Detection (LOD) and Quantitation (LOQ) of 0.08 µg/mL and 0.8 µg/mL, respectively, ensure detection at trace levels .
  • Robustness : Variations in flow rate (±0.1 mL/min) and mobile phase composition (±5% organic phase) should retain system suitability (e.g., tailing factor <2) .

Q. How can stability-indicating methods address challenges in this compound degradation studies?

Answer:
Stability-indicating HPLC methods must resolve degradation products from the parent compound. Forced degradation under acidic, alkaline, oxidative, and thermal conditions identifies major degradation pathways. For example:

  • Acidic Hydrolysis : Degradation products formed via ester bond cleavage can be characterized using LC-MS/MS .
  • Oxidative Stress : Sulfoxide derivatives are common and require chromatographic separation with a C18 column and phosphate buffer-acetonitrile mobile phase .
  • Method Validation : Peak purity index (>990) and resolution (>2.0) between degradation peaks and Darunavir ensure specificity .

Q. What advanced techniques are used to characterize novel degradation products of this compound?

Answer:
Forced degradation coupled with high-resolution analytical tools is critical:

  • LC-HRMS : Identifies molecular formulas of unknown degradants (e.g., hydroxylated or sulfonated derivatives) .
  • NMR Spectroscopy : Confirms structural changes, such as ring-opening in the hexahydrofurofuran moiety under alkaline conditions .
  • In Silico Toxicity Prediction : Tools like Derek Nexus assess the genotoxic potential of degradation products to meet regulatory standards .

Q. How do researchers resolve contradictory data in this compound’s bioavailability studies?

Answer:
Contradictions in bioavailability data often stem from formulation variability or analytical method limitations. Mitigation strategies include:

  • Standardized Dissolution Testing : Use USP Apparatus II (paddle) with 0.1N HCl or pH 6.8 buffer to simulate gastrointestinal conditions .
  • Cyclodextrin Complexation : Enhances solubility (e.g., 2-hydroxypropyl-β-cyclodextrin increases dissolution rate by 40%) .
  • Cross-Validation : Compare results from HPLC, UV-spectrophotometry, and dissolution testing to identify method-specific biases .

Q. What methodologies are employed to study this compound’s interaction with metabolic enzymes?

Answer:
Darunavir’s inhibition of HIV-1 protease (Ki = 1 nM) and CYP3A4 interactions are evaluated using:

  • Enzyme Kinetics : Michaelis-Menten plots to determine IC₅₀ values under varying substrate concentrations .
  • Caco-2 Cell Models : Assess intestinal permeability and efflux transporter (e.g., P-gp) interactions .
  • Pharmacokinetic Profiling : Co-administration with ritonavir (CYP inhibitor) increases Darunavir’s AUC by 14-fold, requiring LC-MS/MS for plasma concentration monitoring .

Q. How can researchers optimize this compound quantification in complex biological matrices?

Answer:
Biological samples (e.g., plasma) require advanced sample preparation:

  • Protein Precipitation : Acetonitrile or methanol removes >95% of proteins without analyte loss .
  • Solid-Phase Extraction (SPE) : C18 cartridges improve recovery (≥90%) and reduce matrix effects .
  • Tandem Mass Spectrometry (MS/MS) : MRM transitions (e.g., m/z 548 → 361 for Darunavir) enhance specificity in low-concentration samples .

Q. What are the limitations of existing analytical methods for this compound, and how can they be addressed?

Answer:
Current limitations include:

  • Co-elution in Fixed-Dose Combinations : Darunavir and ritonavir require gradient elution (e.g., 0.1% phosphoric acid:acetonitrile from 50:50 to 70:30) to resolve overlapping peaks .
  • Photodegradation Sensitivity : UV detection at 262 nm may miss non-chromophoric degradants; diode array detectors (DAD) provide broader spectral validation .
  • Method Transferability : Inter-laboratory variability is minimized by pre-validation robustness testing (e.g., column lot variations) .

Q. How is this compound’s resistance profile studied in HIV-1 mutants?

Answer:
Resistance mechanisms are analyzed via:

  • Protease Gene Sequencing : Identifies mutations (e.g., V32I, L33F) associated with reduced binding affinity .
  • Molecular Dynamics Simulations : Predicts conformational changes in mutant proteases that decrease Darunavir’s inhibitory efficacy .
  • Phenotypic Assays : IC₅₀ shifts in viral replication assays quantify resistance levels (e.g., >10-fold increase indicates high-level resistance) .

特性

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate;ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O7S.C2H6O/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26;1-2-3/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32);3H,2H2,1H3/t22-,23-,24+,25-,26+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSHKNICRJHQCY-VBTXLZOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO.CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO.CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H43N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70979794
Record name Hexahydrofuro[2,3-b]furan-3-yl hydrogen {4-[(4-aminobenzene-1-sulfonyl)(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbonimidate--ethanol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70979794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

593.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635728-49-3, 635728-39-1
Record name Darunavir ethanolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0635728493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexahydrofuro[2,3-b]furan-3-yl hydrogen {4-[(4-aminobenzene-1-sulfonyl)(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbonimidate--ethanol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70979794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DARUNAVIR ETHANOLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DARUNAVIR ETHANOLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33O78XF0BW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Cyclopropyl-6,7,8-trifluoro-4-oxoquinoline-3-carbaldehyde
Darunavir Ethanolate
1-Cyclopropyl-6,7,8-trifluoro-4-oxoquinoline-3-carbaldehyde
Darunavir Ethanolate
1-Cyclopropyl-6,7,8-trifluoro-4-oxoquinoline-3-carbaldehyde
Darunavir Ethanolate
1-Cyclopropyl-6,7,8-trifluoro-4-oxoquinoline-3-carbaldehyde
Darunavir Ethanolate
1-Cyclopropyl-6,7,8-trifluoro-4-oxoquinoline-3-carbaldehyde
Darunavir Ethanolate
1-Cyclopropyl-6,7,8-trifluoro-4-oxoquinoline-3-carbaldehyde
Darunavir Ethanolate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。